molecular formula C9H20O2 B12554723 1,2-Octanediol, 2-methyl-, (2R)- CAS No. 170209-34-4

1,2-Octanediol, 2-methyl-, (2R)-

Cat. No.: B12554723
CAS No.: 170209-34-4
M. Wt: 160.25 g/mol
InChI Key: MJGRMZVPQKMBKC-SECBINFHSA-N
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Description

1,2-Octanediol (CAS 1117-86-8), also known as caprylyl glycol, is a diol with the molecular formula C₈H₁₈O₂. It is a colorless to white low-melting solid (melting point: 36–38°C) and is widely used in cosmetics, pharmaceuticals, and industrial applications due to its emollient, moisturizing, and antimicrobial properties .

Key applications include:

  • Cosmetics: Stabilizer and preservative booster in formulations like sunscreens and eye makeup .
  • Pharmaceuticals: Antimicrobial agent in topical creams and head lice treatments .
  • Industrial Chemistry: Organic modifier for HPLC separations and surfactant synthesis .

Properties

CAS No.

170209-34-4

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

(2R)-2-methyloctane-1,2-diol

InChI

InChI=1S/C9H20O2/c1-3-4-5-6-7-9(2,11)8-10/h10-11H,3-8H2,1-2H3/t9-/m1/s1

InChI Key

MJGRMZVPQKMBKC-SECBINFHSA-N

Isomeric SMILES

CCCCCC[C@](C)(CO)O

Canonical SMILES

CCCCCCC(C)(CO)O

Origin of Product

United States

Preparation Methods

Performic Acid Epoxidation and Hydrolysis

A prevalent strategy employs performic acid (generated in situ from formic acid and hydrogen peroxide) to epoxidize 1-octene, followed by hydrolysis to yield 1,2-octanediol. Key steps include:

  • Epoxidation : 1-octene reacts with performic acid under controlled temperatures (35–45°C). Oxalic acid is added as a catalyst to suppress side reactions.
  • Hydrolysis : The epoxide is hydrolyzed with water or methanol to form the diol. Acidic or alkaline conditions facilitate ring-opening.
  • Purification : By-products (e.g., esters) are removed via liquid-liquid extraction, and the product is distilled under reduced pressure.

Example Reaction Conditions :

Parameter Value
Substrate 1-octene
Oxidizing Agent H₂O₂ + HCOOH
Catalyst Oxalic acid
Temperature 35–45°C
Yield 42–85%

This method is cost-effective but requires post-synthesis resolution for enantiopurity.

Chiral Dihydroxylation

For enantioselective synthesis, Sharpless asymmetric dihydroxylation (SAD) is employed. This method uses chiral ligands (e.g., AD-mix) to achieve high enantiomeric excess (ee).

Key Steps :

  • Oxidation : A chiral transition-metal complex (e.g., osmium tetroxide with N-methylmorpholine N-oxide as a co-oxidant) reacts with a substituted 1-octene.
  • Stereochemical Control : The ligand directs hydroxylation to form the (2R)-enantiomer.

Example Conditions :

Parameter Value
Substrate 1-octene derivative
Catalyst OsO₄ + AD-mix
Solvent tert-Butanol
Temperature 0–25°C
ee >95%

This method ensures high stereoselectivity but involves expensive catalysts and complex workflows.

Asymmetric Catalytic Approaches

Advanced catalytic systems enable efficient enantioselective synthesis, addressing scalability and cost.

Phase-Transfer Catalysis

Metallic catalysts (e.g., sodium tungstate) paired with phase-transfer agents (e.g., methyl trioctyl ammonium chloride) facilitate dihydroxylation under mild conditions. However, these methods often require transition metals, limiting environmental appeal.

Enzymatic Resolution

Lipases or esterases resolve racemic mixtures by selectively esterifying one enantiomer. While less common for 1,2-octanediol, this method is explored for high-purity applications.

Process Optimization for High Purity

Industrial-scale production prioritizes yield and purity.

Liquid Extraction and Distillation

By-products (e.g., esters, oxidized compounds) are removed via:

  • Liquid-Liquid Extraction : Using solvents like esters or alcohols to partition impurities.
  • Reduced-Pressure Distillation : Final purification to isolate the diol.

Purification Workflow :

  • Reactant Mixing : 1-octene + H₂O₂ + HCOOH + oxalic acid.
  • Epoxidation : 35–45°C, 3–4 hours.
  • Hydrolysis : Water or methanol, pH adjustment.
  • Extraction : Ester solvent (e.g., ethyl acetate).
  • Distillation : 131°C at 1330 Pa.

Catalytic Recycling

Oxalic acid, a non-toxic catalyst, is reused to reduce costs. This approach minimizes waste and improves yield.

Comparative Analysis of Methods

Method Reagents/Catalysts Yield (%) ee (%) Scalability
Performic Acid H₂O₂, HCOOH, oxalic acid 42–85 Low High
Sharpless SAD OsO₄, AD-mix 70–90 >95 Moderate
Phase-Transfer Catalysis Na₂WO₄, Alliquat 336 50–70 Moderate Low

Notes :

  • Performic Acid : Economical but requires separation of racemic mixtures.
  • Sharpless SAD : High ee but costly catalysts.
  • Phase-Transfer : Moderate selectivity, limited by metal recovery.

Chemical Reactions Analysis

Types of Reactions: 1,2-Octanediol, 2-methyl-, (2R)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated compounds, alkylated compounds.

Scientific Research Applications

Pharmaceutical Applications

Pediculicide:
One of the most notable applications of 1,2-octanediol is as a novel surfactant in treating head lice infestations. Clinical studies have demonstrated its efficacy in disrupting the cuticular lipid of lice, leading to dehydration and elimination of the pests.

  • Study Findings:
    • A multicenter, randomized controlled trial involving 520 participants showed that a 1,2-octanediol lotion was significantly more effective than traditional malathion treatments. The success rates were 70.9% for a shorter application time (2-2.5 hours) and 87.9% for overnight application compared to only 47.4% for malathion .
  • Case Study:
    • In a proof-of-concept study, 90% of participants were cured after treatment with 1,2-octanediol . This compound's ability to function as a pediculicide highlights its potential as an alternative to chemical insecticides.

Cosmetic Applications

1,2-Octanediol is widely used in cosmetic formulations due to its properties as a skin-conditioning agent and solvent. It enhances the texture and stability of products while also serving as an antimicrobial agent.

  • Skin Penetration Enhancer:
    • Research indicates that 1,2-octanediol can improve the absorption of active ingredients through the skin. This property is particularly valuable in topical formulations where enhanced delivery of drugs is desired .
  • Safety Assessments:
    • Safety evaluations have shown that while 1,2-octanediol is less irritating compared to other compounds, it should still be used with caution to avoid excessive exposure that may lead to irritation .

Industrial Applications

Surfactant and Emulsifier:
In industrial applications, 1,2-octanediol serves as an effective surfactant and emulsifier in formulations ranging from cleaning agents to personal care products.

  • Research Findings:
    • Its use as an organic modifier in high-performance liquid chromatography (HPLC) has been documented, where it improves the separation of organic acids and bases .

Environmental Considerations

Research into the environmental impact of 1,2-octanediol suggests that it undergoes biodegradation through microbial activity, which breaks it down into simpler substances without significant ecological harm . Its photolytic stability under sunlight also indicates a lower risk of environmental persistence compared to other organic compounds.

Mechanism of Action

The mechanism of action of 1,2-Octanediol, 2-methyl-, (2R)- involves its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic molecules. This property enables it to disrupt microbial cell membranes, leading to the inhibition of microbial growth. The compound’s hydroxyl groups can form hydrogen bonds with water molecules, enhancing its moisturizing capabilities .

Comparison with Similar Compounds

Physical and Chemical Properties

Property 1,2-Octanediol 1,2-Pentanediol 1,2-Hexanediol 2-Methyl-2,4-pentanediol
Molecular Formula C₈H₁₈O₂ C₅H₁₂O₂ C₆H₁₄O₂ C₆H₁₄O₂
Melting Point (°C) 36–38 -50 -40 -20
Boiling Point (°C/mmHg) 131–132 (10 mmHg) 242 (760 mmHg) 250 (760 mmHg) 197 (760 mmHg)
Density (g/cm³) 0.914 0.994 0.950 0.920
Vapor Pressure (25°C) 0.28 Pa 0.1 Pa 0.05 Pa 0.3 Pa
Key Applications Antimicrobial, emollient Humectant, solvent Solvent, preservative Plasticizer, solvent

Sources :

1,2-Octanediol has a longer carbon chain than pentanediol and hexanediol, contributing to its higher melting point and lower volatility. Its branched analog, 2-methyl-2,4-pentanediol, exhibits different solubility and vapor pressure profiles due to steric effects .

Performance in Formulations

Flow Point in Creams (Stability Indicator)
Compound Flow Point Reduction Notes
1,2-Octanediol Highest impact Prevents free flow under gravity
1,2-Pentanediol Moderate Comparable to 2-methyl-2,4-pentanediol
1,2-Hexanediol Reduced Lower stability enhancement

1,2-Octanediol significantly lowers flow points in creams, enhancing stability without compromising viscosity .

Antimicrobial Efficacy

Compound Effective Concentration (g/L) Target Microorganisms
1,2-Octanediol 3 S. aureus, P. aeruginosa, C. albicans
1,2-Pentanediol 5–10 Broad-spectrum (weaker activity)
2-Methyl-2,4-pentanediol 5–8 Limited data available

1,2-Octanediol exhibits potent antimicrobial activity at lower concentrations compared to shorter-chain diols, making it a preferred preservative booster in cosmetic and pharmaceutical formulations .

Environmental Impact

Compound Persistence Bioaccumulation Aquatic Toxicity
1,2-Octanediol Low Not expected Negligible
1,2-Pentanediol Low Low Low
2-Methyl-2,4-pentanediol Moderate Moderate Data limited

1,2-Octanediol degrades rapidly in the environment, minimizing ecological risks .

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